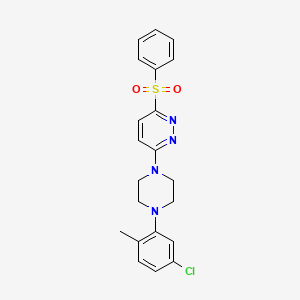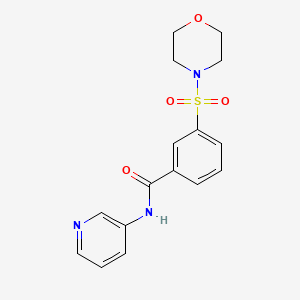![molecular formula C15H21N5O4 B2732361 Methyl 2-[8-(azepan-1-yl)-3-methyl-2,6-dioxopurin-7-yl]acetate CAS No. 332388-38-2](/img/structure/B2732361.png)
Methyl 2-[8-(azepan-1-yl)-3-methyl-2,6-dioxopurin-7-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-[8-(azepan-1-yl)-3-methyl-2,6-dioxopurin-7-yl]acetate” is a chemical compound. It has a linear formula of C16H23N5O2 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C16H23N5O2 . The molecular weight of this compound is 317.394 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not detailed in the sources I found. The compound has a molecular weight of 317.394 and a linear formula of C16H23N5O2 .Scientific Research Applications
Potential Synthesis and Chemical Properties
- The compound methyl 2,6-diazidopurine-9-acetate has been identified as a potential intermediate for the synthesis of peptidic nucleic acids containing diaminopurine. This suggests that similar compounds, like Methyl 2-[8-(azepan-1-yl)-3-methyl-2,6-dioxopurin-7-yl]acetate, could have applications in the synthesis of nucleic acid analogs or as intermediates in the development of peptidic drugs or biomolecules (Sood, Schwalbe, & Fraser, 1997).
Applications in Drug Synthesis and Pharmaceutical Research
- Research on various azepine derivatives, such as the synthesis of 9‐Substituted‐1,8‐Dioxooctahydroxanthenes, indicates the role of azepine-containing compounds in synthesizing complex organic molecules with potential pharmaceutical applications. Such compounds could be useful in the development of new drugs with novel mechanisms of action (Luna et al., 2009).
Involvement in Chemical Reactions and Synthesis
- The controlled/living radical polymerization of vinyl acetate using alkyl iodides showcases the potential of utilizing specific chemical groups for polymer synthesis. Compounds like this compound might play a role in similar polymerization reactions or as modifiers to alter polymer properties (Iovu & Matyjaszewski, 2003).
Insights into Metabolic Pathways and Toxicology
- The comparative metabolism study of chloroacetamide herbicides in human and rat liver microsomes provides a framework for understanding how complex organic compounds, including those containing azepane or similar heterocyclic rings, are metabolized in biological systems. Such studies are crucial for assessing the potential environmental impact and toxicity of new chemical entities (Coleman et al., 2000).
Safety and Hazards
properties
IUPAC Name |
methyl 2-[8-(azepan-1-yl)-3-methyl-2,6-dioxopurin-7-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O4/c1-18-12-11(13(22)17-15(18)23)20(9-10(21)24-2)14(16-12)19-7-5-3-4-6-8-19/h3-9H2,1-2H3,(H,17,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHVAIGGJYMNRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
332388-38-2 |
Source


|
| Record name | ME (8-(1-AZEPANYL)-3-METHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-({4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2732279.png)


![methyl ({(Z)-cyano[(4-methylphenyl)hydrazono]methyl}sulfonyl)acetate](/img/structure/B2732283.png)



![(Z)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2732295.png)
![4,7,8-Trimethyl-6-(2-morpholin-4-ylethyl)-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2732296.png)


![Spiro[azetidine-3,3'-indolin]-2'-one 2,2,2-trifluoroacetate](/img/structure/B2732300.png)
